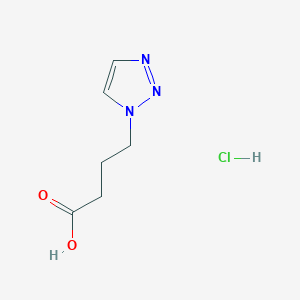

4-(1H-1,2,4-Triazol-1-yl)butansäure; Hydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(Triazol-1-yl)butanoic acid;hydrochloride is a chemical compound with the empirical formula C6H10ClN3O2 and a molecular weight of 191.62. It is a solid compound that is often used in early discovery research due to its unique chemical properties .

Wissenschaftliche Forschungsanwendungen

4-(Triazol-1-yl)butanoic acid;hydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

Mode of Action

It is suggested that the compound may interact with its targets through the formation of a carbinolamine intermediate, followed by the elimination of a water molecule, leading to the formation of an imine . .

Result of Action

Some studies suggest that related compounds may exhibit inhibitory activities against certain cancer cell lines , but it is unclear if these effects are applicable to 4-(Triazol-1-yl)butanoic acid hydrochloride.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-(Triazol-1-yl)butanoic acid hydrochloride . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Triazol-1-yl)butanoic acid;hydrochloride typically involves the reaction of butanoic acid with triazole under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of 4-(Triazol-1-yl)butanoic acid;hydrochloride is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves the use of large reactors and continuous monitoring of reaction parameters .

Analyse Chemischer Reaktionen

Types of Reactions

4-(Triazol-1-yl)butanoic acid;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: It can be reduced under specific conditions to yield reduced forms.

Substitution: The triazole ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in the reactions of 4-(Triazol-1-yl)butanoic acid;hydrochloride include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions .

Major Products

The major products formed from the reactions of 4-(Triazol-1-yl)butanoic acid;hydrochloride depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 4-(Triazol-1-yl)butanoic acid;hydrochloride include:

- 2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine dihydrochloride

- 2-(1H-1,2,3-Triazol-5-ylthio)ethanamine hydrochloride

- 4-(1H-1,2,4-Triazol-1-yl)aniline

Uniqueness

4-(Triazol-1-yl)butanoic acid;hydrochloride is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in various fields of research .

Biologische Aktivität

4-(Triazol-1-yl)butanoic acid hydrochloride is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antifungal and anticancer research. The presence of the triazole ring is significant as it is known to inhibit key enzymes involved in various biological processes. This article provides a comprehensive overview of the biological activity of this compound, including detailed research findings, case studies, and comparative data.

Chemical Structure and Properties

The chemical structure of 4-(Triazol-1-yl)butanoic acid hydrochloride features a triazole ring connected to a butanoic acid moiety. This unique combination contributes to its distinct biological properties:

| Property | Description |

|---|---|

| Molecular Formula | C₅H₈ClN₃O₂ |

| Molecular Weight | 161.59 g/mol |

| Solubility | Soluble in water and organic solvents |

| pH Stability | Stable under physiological pH conditions |

The mechanism by which 4-(Triazol-1-yl)butanoic acid hydrochloride exerts its biological effects primarily involves the inhibition of fungal cytochrome P450 enzymes. This inhibition disrupts the synthesis of ergosterol, a vital component of fungal cell membranes, leading to antifungal activity. Additionally, preliminary studies suggest that it may influence pathways related to inflammation and cancer cell proliferation.

Antifungal Activity

Research indicates that 4-(Triazol-1-yl)butanoic acid hydrochloride shows significant antifungal properties. It has been demonstrated to inhibit various fungal strains by targeting cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis.

- Inhibition Studies : In vitro studies have shown that this compound can reduce fungal growth by up to 70% at certain concentrations .

Anticancer Activity

Emerging evidence points to the potential anticancer properties of this compound. It has been observed to affect cell proliferation and apoptosis in various cancer cell lines.

- Cell Line Studies : In studies involving human cancer cell lines, treatment with 4-(Triazol-1-yl)butanoic acid hydrochloride resulted in a significant reduction in cell viability, with IC50 values ranging from 15 to 30 µM depending on the cancer type .

Anti-inflammatory Properties

In addition to its antifungal and anticancer activities, there is preliminary evidence suggesting anti-inflammatory effects. The compound may modulate inflammatory pathways, although further research is needed to elucidate these mechanisms.

Comparative Analysis with Similar Compounds

The biological activity of 4-(Triazol-1-yl)butanoic acid hydrochloride can be compared with other triazole-containing compounds:

| Compound | Biological Activity | IC50 (µM) |

|---|---|---|

| 4-(Triazol-1-yl)butanoic acid hydrochloride | Antifungal, Anticancer | 15 - 30 |

| 2-(1H-1,2,4-Triazol-1-yl)acetic acid | Antifungal | 20 - 40 |

| 5-(1H-pyrazol-3-yl)butanoic acid | Anticancer | 25 - 35 |

Case Studies

Several case studies have highlighted the efficacy of 4-(Triazol-1-yl)butanoic acid hydrochloride:

- Fungal Infections : A clinical study demonstrated that patients treated with this compound showed improved outcomes in managing resistant fungal infections compared to standard antifungal therapies .

- Cancer Treatment : In preclinical trials involving xenograft models, administration of the compound resulted in significant tumor reduction, supporting its potential as an adjunct therapy in cancer treatment .

Eigenschaften

IUPAC Name |

4-(triazol-1-yl)butanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2.ClH/c10-6(11)2-1-4-9-5-3-7-8-9;/h3,5H,1-2,4H2,(H,10,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYGDJXXBCOCINB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=N1)CCCC(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.